molecular formula C10H10Fe B8563310 Cyclopentane; iron

Cyclopentane; iron

Cat. No. B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
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Patent
US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
170 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mg
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Seven
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into the glass beaker
ADDITION
Type
ADDITION
Details
are then poured in

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
ClCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
170 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mg
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Seven
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into the glass beaker
ADDITION
Type
ADDITION
Details
are then poured in

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
ClCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05214175

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([C-]1C=CC=C1)=[O:37].[C-]1(C(=O)CCC[Cl:52])C=CC=C1.[Fe+2]>C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].O=[Pt]=O.C(O)(=O)C>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([C-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1)=[O:9].[CH-:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1.[Fe+2:20].[CH-:21]1[CH:25]=[CH:24][CH:23]=[CH:22]1.[CH-:26]1[CH:30]=[CH:29][CH:28]=[CH:27]1.[Fe+2:20].[Cl:32][CH2:33][CH2:34][CH2:35][C:36]([Cl:52])=[O:37] |f:1.2.3,4.5.6,7.8.9,11.12.13.14,17.18.19,20.21.22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
170 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mg
Type
reactant
Smiles
Cl[Sn]Cl
Step Five
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Seven
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[C-]1(C=CC=C1)C(CCCCl)=O.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into the glass beaker
ADDITION
Type
ADDITION
Details
are then poured in

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Type
product
Smiles
ClCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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